4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol
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Overview
Description
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol is a complex organic compound with a unique structure that includes both nitro and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol typically involves multiple steps. One common method includes the reaction of 2-nitrophenol with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
4-dimethylaminopyridine: Known for its catalytic properties in organic synthesis.
N-methyldiethanolamine: Used in the production of surfactants and other industrial chemicals.
Uniqueness
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol is unique due to its combination of nitro and amino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-13(2)6-7-14(3)9-10-4-5-12(16)11(8-10)15(17)18/h4-5,8,16H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQYSMVRPJRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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